molecular formula C27H22O7 B1610594 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate CAS No. 34948-79-3

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate

Cat. No.: B1610594
CAS No.: 34948-79-3
M. Wt: 458.5 g/mol
InChI Key: OZFFEFRJEYIEGH-WXFUMESZSA-N
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Description

Overview of Glycals in Organic Synthesis

Glycals are cyclic enol ether derivatives of sugars characterized by a double bond between the first and second carbon atoms of the ring. wikipedia.org This structural feature renders them highly reactive and thus valuable intermediates in the synthesis of a wide range of carbohydrate-based structures and other complex natural products. researchgate.netresearchgate.net

The journey of glycals began in 1913 with the pioneering work of Hermann Emil Fischer and Karl Zach. They successfully synthesized the first glycal from D-glucose, which they named D-glucal. wikipedia.orgwikiwand.com Initially, Fischer misidentified the compound as an aldehyde, a misconception that influenced its nomenclature. However, the name "glycal" was eventually adopted as the general term for sugars possessing a double bond between carbons 1 and 2. wikipedia.orgwikiwand.com The original synthesis developed by Fischer involved the reductive elimination of a glycosyl halide using zinc. wikiwand.com

The double bond in glycals is electron-rich, making them susceptible to attack by electrophiles. This reactivity is the cornerstone of their synthetic utility. A key reaction of glycals is the Ferrier rearrangement, an acid-catalyzed reaction that leads to the formation of 2,3-unsaturated glycosides. iisc.ac.in The nature of the acid catalyst, whether Brønsted or Lewis, can influence the reaction pathway, often leading to a mixture of products. iisc.ac.in

Furthermore, the double bond can undergo a variety of addition reactions. For instance, the addition of heteroatom radicals, such as those derived from halogens, nitrogen, phosphorus, and sulfur, can be achieved through chemical or photochemical methods. d-nb.info The electron-rich nature of the double bond generally favors reactions with electrophilic radicals. d-nb.info Glycals are also excellent substrates for the synthesis of 2-deoxy glycosides and can be used to construct C-glycosides, which are important carbohydrate mimics. researchgate.netrroij.com

Importance of D-Galactal Derivatives in Carbohydrate Chemistry

D-galactal and its derivatives are crucial building blocks in carbohydrate chemistry, serving as precursors for the synthesis of complex oligosaccharides and glycoconjugates. acs.org Their utility stems from the versatile reactivity of the glycal double bond, which allows for the stereoselective introduction of various functionalities. acs.org For instance, D-galactal derivatives have been instrumental in the design of ligands with high affinity and selectivity for specific carbohydrate-binding proteins, such as galectins. acs.orgnih.gov This is significant because galectins are involved in numerous biological processes, including tumor progression and immune modulation. nih.gov The ability to synthesize specific galectin inhibitors from D-galactal derivatives opens avenues for the development of novel therapeutics. nih.gov

Rationale for the Benzoyl Protecting Group Strategy

The choice of protecting groups is a critical aspect of carbohydrate synthesis, influencing not only the stability of the molecule but also its reactivity and the stereochemical outcome of reactions. nih.govacademie-sciences.fr

Benzoyl groups are classified as "disarming" protecting groups because their electron-withdrawing nature reduces the reactivity of the glycosyl donor. beilstein-journals.org This effect is particularly important in controlling the stereoselectivity of glycosylation reactions. In the case of Tri-O-benzoyl-D-galactal, the benzoyl groups at the C-3, C-4, and C-6 positions influence the electronic properties of the molecule, making it less reactive than its "armed" counterparts, which bear electron-donating protecting groups like benzyl (B1604629) ethers. beilstein-journals.org

The choice between benzoyl, acetyl, and benzyl protecting groups is dictated by the specific requirements of the synthetic route.

Protecting GroupElectronic EffectReactivity of Glycosyl DonorKey Features & Applications
Benzoyl (Bz) Electron-withdrawing (disarming) beilstein-journals.orgLess reactivePromotes 1,2-trans glycoside formation through neighboring group participation. More sterically bulky than acetyl, which can prevent unwanted side reactions like acyl migration. beilstein-journals.orgresearchgate.net
Acetyl (Ac) Electron-withdrawing (disarming) beilstein-journals.orgLess reactiveAlso promotes 1,2-trans glycoside formation. Prone to acyl migration, which can be a disadvantage in some syntheses. researchgate.net
Benzyl (Bn) Electron-donating (arming)More reactiveFavors the formation of 1,2-cis glycosides as it is a non-participating group. beilstein-journals.org Generally stable to a wide range of reaction conditions. researchgate.net

As shown in the table, both benzoyl and acetyl groups are electron-withdrawing and are used to achieve 1,2-trans stereoselectivity in glycosylation reactions. beilstein-journals.org However, the greater steric bulk of the benzoyl group can be advantageous in preventing acyl migration, a common side reaction observed with acetyl groups. researchgate.net In contrast, benzyl groups are electron-donating, leading to more reactive "armed" glycosyl donors and typically favoring the formation of 1,2-cis products because they are non-participating. beilstein-journals.org Computational studies have shown that substituting benzoyl groups with benzyl groups can alter the charge distribution and eliminate hydrogen bonds within the molecule, thereby increasing the nucleophilicity of hydroxyl groups. tandfonline.com

Academic Research Landscape of Tri-O-benzoyl-D-galactal

The academic research landscape for Tri-O-benzoyl-D-galactal is vibrant and continuously evolving. Researchers are actively exploring its utility in the synthesis of biologically significant molecules and in the development of novel synthetic methodologies.

Current Trends and Future Directions

Recent research on Tri-O-benzoyl-D-galactal and its analogues, such as the acetylated version, highlights several key trends and points toward exciting future directions.

Metal-Free and Catalytic Glycosylation: A significant trend is the development of metal-free and more environmentally benign glycosylation methods. For instance, B(C6F5)3 has been utilized as a catalyst for the direct α-stereoselective synthesis of deoxyglycosides from glycals. acs.org This approach avoids the use of heavy metals, which can be toxic and difficult to remove from the final products. The reaction conditions for this metal-free approach are summarized in the table below.

Glycal DonorAcceptorCatalystSolventTemperature (°C)Yield (%)α:β ratio
Peracetylated galactalGlucoside acceptor5 mol% B(C6F5)3Toluene758830:1

Table 1: B(C6F5)3-catalyzed stereoselective synthesis of α-deoxyglycosides. acs.org

Future research will likely focus on expanding the scope of such metal-free catalysts and exploring their application in the synthesis of increasingly complex oligosaccharides.

Synthesis of 2-Deoxyglycosides: 2-Deoxy sugars are integral components of many biologically active natural products. Tri-O-benzoyl-D-galactal serves as a crucial precursor for the synthesis of 2-deoxyglycosides. A recent indirect method involves the use of glycosyl bromide donors with a 2-thioacetyl (SAc) group, which are prepared from the corresponding glycal. nih.govmdpi.com The glycosylation of these donors with various acceptors under modified Koenigs-Knorr conditions leads to products with an exclusive β-configuration in excellent yields. nih.gov

Glycosyl DonorAcceptorPromotersYield (%)
2-SAc galactosyl bromideVarious alcoholsAgOTf, TMSOTf83-90

Table 2: Synthesis of β-2-deoxyglycosides using a 2-SAc galactosyl bromide donor derived from Tri-O-benzoyl-D-galactal. nih.govmdpi.com

The development of new and more efficient methods for the stereoselective synthesis of both α- and β-2-deoxyglycosides remains a key area of future research.

Radical Reactions and Functionalization: The double bond in Tri-O-benzoyl-D-galactal is susceptible to radical additions, opening up avenues for novel functionalization. For example, the addition of various heteroatom-centered radicals allows for the introduction of atoms like halogens and nitrogen at the C2 position. d-nb.info Azidonitration of the acetylated analogue, tri-O-acetyl-D-galactal, using ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097), provides a convenient route to 2-azido-2-deoxygalactopyranosyl derivatives, which are precursors to the important amino sugar D-galactosamine. researchgate.net

Future work in this area could explore the use of a wider range of radical precursors to introduce novel functional groups and the development of stereoselective radical addition reactions.

Applications in the Synthesis of Biologically Active Molecules: A major driver of research on Tri-O-benzoyl-D-galactal is its application in the synthesis of complex, biologically important molecules. For instance, it has been used as a building block in the semisynthesis of QS-21 analogues, which are potent saponin-based immunoadjuvants used in vaccines. Furthermore, derivatives of Tri-O-benzoyl-D-galactal are employed in the synthesis of MUC1 glycopeptide vaccines and Tn antigen, which are targets in cancer immunotherapy. researchgate.net

The future will likely see the application of Tri-O-benzoyl-D-galactal and its derivatives in the synthesis of an even broader range of therapeutic agents and biological probes. The continued development of efficient and stereoselective synthetic methods will be crucial for realizing these applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-WXFUMESZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512596
Record name 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34948-79-3
Record name 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of Tri O Benzoyl D Galactal

Glycosylation Reactions Employing Tri-O-benzoyl-D-galactal

Glycosylation, the formation of a glycosidic bond, is a cornerstone of glycochemistry. Tri-O-benzoyl-D-galactal serves as a versatile glycosyl donor, enabling the synthesis of 2,3-unsaturated glycosides through various activation methods.

O-glycosylation involves the formation of a glycosidic linkage between the anomeric carbon of the galactal and a hydroxyl group of an acceptor molecule. A key transformation in this category is the Ferrier rearrangement.

The Ferrier rearrangement is a powerful reaction that converts glycals, such as Tri-O-benzoyl-D-galactal, into 2,3-unsaturated glycosides. wikipedia.org This reaction involves a nucleophilic substitution combined with an allylic shift. wikipedia.org The process is initiated by the departure of the substituent at the C-3 position, facilitated by a promoter, leading to the formation of a highly reactive intermediate that is subsequently trapped by a nucleophile at the anomeric center (C-1).

O-Glycosylation Reactions

Ferrier Rearrangement and its Application with Tri-O-benzoyl-D-galactal
Catalyst Systems (e.g., Lewis Acids, Organocatalysts)

The Ferrier rearrangement is typically catalyzed by acids, with Lewis acids being the most extensively used promoters. A wide array of Lewis acids has been shown to effectively catalyze this transformation, activating the glycal and facilitating the departure of the C-3 substituent. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and indium(III) chloride (InCl₃). wikipedia.orgiosrjournals.org More recently, various metal triflates, such as those of copper (Cu(OTf)₂), iron (Fe(OTf)₃), ytterbium (Yb(OTf)₃), and dysprosium (Dy(OTf)₃), have been employed as efficient catalysts. iosrjournals.orgrsc.org

The choice of catalyst can significantly influence reaction conditions and outcomes. For instance, reactions catalyzed by SnCl₄ can proceed at low temperatures (-78 °C), while others may require room temperature or heating. wikipedia.org The versatility of these catalysts allows for the reaction of Tri-O-benzoyl-D-galactal with a broad range of nucleophiles, including alcohols, phenols, and other sugars.

In addition to Lewis acids, organocatalysts have emerged as a viable alternative for promoting the Ferrier rearrangement. Perfluorophenylboronic acid, for example, has been demonstrated to be a robust and versatile organocatalyst for this reaction, promoting the glycosylation of various glycals with O-, C-, N-, and S-nucleophiles under mild conditions. beilstein-journals.org The use of organocatalysts often presents advantages in terms of cost, toxicity, and stability compared to some metal-based Lewis acids. beilstein-journals.org

Catalyst Systems for the Ferrier Rearrangement
Catalyst TypeExamplesTypical Reaction Conditions
Traditional Lewis AcidsBF₃·OEt₂, SnCl₄, ZnCl₂, InCl₃Varies from -78 °C to 80 °C, typically in solvents like dichloromethane or acetonitrile
Metal TriflatesYb(OTf)₃, Dy(OTf)₃, Cu(OTf)₂, Fe(OTf)₃Often mild conditions, room temperature
OrganocatalystsPerfluorophenylboronic acid, 3,5-Dinitrobenzoic acidMild conditions, sometimes requiring elevated temperatures (e.g., 60-80 °C)
Stereoselectivity Control (α/β anomer formation)

A critical aspect of the Ferrier rearrangement is the control of stereochemistry at the newly formed anomeric center. The reaction typically yields a mixture of α and β anomers, with one often predominating. In most acid-catalyzed Ferrier rearrangements of D-glycals, the α-anomer is the major product. acs.orgnih.gov This preference is often attributed to thermodynamic control, where the α-anomer, with the aglycone in a pseudo-axial orientation, is more stable.

The α/β ratio of the products is influenced by several factors, including the structure of the glycal, the nucleophile, the catalyst, and the reaction conditions. For instance, reactions of acetylated D-galactal with diosgenin in the presence of FeCl₃ were found to be highly stereoselective, yielding predominantly the α-anomer for hexoses. acs.org Similarly, the use of SnCl₄ as a catalyst with methanol (B129727) can lead to high α-selectivity, with α:β ratios as high as 86:14. wikipedia.org

However, achieving high stereoselectivity is not always straightforward, and the outcome can be substrate-dependent. The configuration of protecting groups on the glycal can play a role, and in some cases, particularly with pentoses, the β-anomer may be favored. acs.org Kinetically controlled Ferrier rearrangements, for example using 3-O-mesyl-D-glycals in the presence of a base like triethylamine, have been shown to produce nearly equal mixtures of α and β anomers, suggesting the absence of a kinetic anomeric effect under these conditions. nih.gov

Reported Stereoselectivity in Ferrier Rearrangements
GlycalCatalystNucleophileα:β RatioReference
Tri-O-acetyl-D-glucalSnCl₄Methanol86:14 wikipedia.org
Tri-O-acetyl-D-glucalZnCl₂Ethanol89:11 wikipedia.org
Acetylated D-galactalFeCl₃DiosgeninPredominantly α acs.org
3-O-mesyl-D-glycalsTriethylamine (Base)Alcohols~1.3:1.0 nih.gov
Mechanistic Studies of Oxocarbenium Ion Intermediates

The mechanism of the Ferrier rearrangement proceeds through a key reactive intermediate known as an allyloxocarbenium ion. wikipedia.orgwikipedia.org This species is formed upon the Lewis acid-assisted departure of the C-3 substituent from the glycal. The resulting positive charge is delocalized across the C-1, C-2, and endocyclic oxygen atoms, creating a resonance-stabilized cation. wikipedia.orgwikipedia.org

The oxocarbenium ion is a potent electrophile. wikipedia.org It possesses a planar or near-planar geometry around the C1-C2 double bond, which allows the incoming nucleophile to attack from either the top (α-face) or bottom (β-face) of the pyranoid ring. The structure, conformation, and reactivity of this intermediate are crucial in determining the stereochemical outcome of the glycosylation. acs.orgnih.gov

The glycosylation reaction can be viewed as a continuum between a unimolecular Sₙ1-type mechanism, involving a "free" oxocarbenium ion, and a bimolecular Sₙ2-type mechanism. acs.org In many cases, the reaction likely proceeds through ion pairs (contact, solvent-separated), where the counterion from the catalyst can influence the trajectory of the incoming nucleophile. nih.gov The stability of the oxocarbenium ion is influenced by the substituents on the glycal ring. The benzoyl groups in Tri-O-benzoyl-D-galactal, being electron-withdrawing, can impact the reactivity of the donor and the stability of the cationic intermediate.

Remote Group Participation Effects on Stereoselectivity

While neighboring group participation, typically by a C-2 acyl group, is a well-established strategy for controlling stereoselectivity to form 1,2-trans-glycosides, the influence of more distant protecting groups is also a significant factor. beilstein-journals.org This phenomenon, known as remote group participation, involves the interaction of protecting groups at positions like C-4 or C-6 with the developing positive charge at the anomeric center. beilstein-journals.orgnih.gov

In the case of galactal derivatives, the protecting group at the C-4 position can play a crucial role in directing the stereochemical outcome. Studies on galactose building blocks have provided strong evidence that an acyl group at C-4 can participate in the reaction, leading to enhanced α-selectivity. acs.orgnih.gov This participation is believed to occur through the formation of a temporary covalent bond between the C-4 acyl group and the anomeric carbon, forming a bicyclic dioxolenium-type intermediate. fu-berlin.denih.gov This intermediate effectively shields the β-face of the molecule, directing the nucleophile to attack from the α-face.

The electron density of the C-4 acyl group influences the effectiveness of this participation; more electron-donating groups can lead to increased α-selectivity. acs.orgnih.gov In contrast, participation by C-6 acyl groups is generally not observed to have a significant directing effect. nih.govnih.gov While the benzoyl groups on Tri-O-benzoyl-D-galactal are generally considered non-participating in the classical C-2 sense, the C-4 benzoyl group can exert this remote directing influence, contributing to the preferential formation of the α-anomer in Ferrier rearrangements. acs.orgfu-berlin.de

Direct Glycosylation Strategies

Direct glycosylation strategies involving Tri-O-benzoyl-D-galactal leverage the unique reactivity of the glycal double bond. Unlike traditional glycosyl donors that possess a leaving group at the anomeric center (C1), glycals serve as precursors to glycosyl donors upon activation. These methods are particularly valuable for the synthesis of 2-deoxyglycosides, which are components of numerous biologically active natural products. acs.org The activation of the glycal double bond with an electrophile initiates the glycosylation process, leading to the formation of a new glycosidic bond at C1. nih.gov

Utilizing Glycal Activation for 2-Deoxyglycoside Synthesis

The synthesis of 2-deoxyglycosides from Tri-O-benzoyl-D-galactal is a cornerstone of its application in carbohydrate chemistry. acs.org This transformation is typically achieved through the electrophilic activation of the endocyclic double bond. A variety of promoters, including Brønsted acids, Lewis acids, or other electrophiles, can be employed for this purpose. acs.orgnih.gov

One common strategy involves the epoxidation of the glycal followed by nucleophilic attack. For instance, the oxidation of 3,4,6-tri-O-benzoyl-D-galactal with an agent like dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (mCPBA) can generate a reactive 1,2-anhydrogalactose (a sugar epoxide). nih.gov This epoxide intermediate is then susceptible to ring-opening by a glycosyl acceptor (an alcohol, for example), typically with the assistance of a Lewis acid catalyst. This sequence leads to the formation of a 2-hydroxy glycoside, which can be subsequently deoxygenated at the C2 position to yield the target 2-deoxyglycoside. nih.gov

Alternatively, direct activation of the glycal with an electrophile in the presence of a glycosyl acceptor can lead to 2-deoxyglycosides. For example, iodonium species can add to the double bond, forming a 2-iodo-glycosyl donor intermediate. This intermediate can then react with an acceptor to form the glycosidic linkage. The iodine at C2 can later be removed by reductive methods. The stereochemical outcome of these reactions is influenced by factors such as the promoter, solvent, and the structure of the glycal, particularly the substituent at the C3 position. nih.gov

Glycal DerivativePromoter/ReagentIntermediateProduct TypeRef.
3,4,6-Tri-O-benzoyl-D-galactalOxone1,2-AnhydrogalactoseMethyl 3,4,6-tri-O-benzoyl-β-galactoside nih.gov
General GlycalsElectrophiles (e.g., I+)2-Haloglycosyl species2-Deoxyglycosides (after reduction) nih.gov
General GlycalsBrønsted/Lewis AcidsOxocarbenium ion2-Deoxyglycosides acs.org
Role of Temporary Directing Groups

In the glycosylation reactions of Tri-O-benzoyl-D-galactal, the benzoyl groups at positions C3, C4, and C6 are not merely protecting groups; they play a crucial role in influencing the reactivity and stereoselectivity of the reactions. The benzoyl group at C3 is particularly significant. In traditional glycosylation chemistry, a participating group at the adjacent C2 position (such as an acyl group) is used to direct the incoming nucleophile to the opposite face, ensuring the formation of a 1,2-trans-glycosidic bond via a stable acyloxonium ion intermediate. nih.govnih.gov

In glycal chemistry, while there is no C2 substituent initially, the C3 benzoyl group can still exert stereoelectronic effects. During reactions that proceed through an oxocarbenium-like intermediate, the orientation of the C3 substituent can influence the preferred conformation of the ring and the trajectory of the incoming nucleophile. nih.gov Although direct neighboring group participation from the C3 ester to the anomeric center (C1) is not typical in the same way as from C2, its steric and electronic properties are critical. For instance, the bulky and electron-withdrawing nature of the benzoyl group can affect the stability of intermediates and transition states, thereby influencing the anomeric selectivity of the final product. researchgate.net In some cases, migration of the C3-acyl group to C2 has been observed, leading to the formation of 2-hydroxyglycosides with a participating group at C2, which can then direct subsequent transformations.

Enzymatic Glycosylation with Tri-O-benzoyl-D-galactal Derivatives

Enzymatic methods offer a powerful alternative to chemical synthesis for forming glycosidic bonds with high regio- and stereoselectivity under mild conditions. While Tri-O-benzoyl-D-galactal itself is not a direct substrate for glycosyltransferase enzymes due to its protective benzoyl groups, its derivatives can be utilized in chemoenzymatic strategies. scispace.com

A typical approach would involve the chemical synthesis of a glycosyl donor from Tri-O-benzoyl-D-galactal, followed by enzymatic glycosylation. For example, the galactal could be converted into a glycosyl donor like galactose-1-phosphate or a sugar nucleotide (e.g., UDP-galactose) after deprotection and enzymatic phosphorylation/activation. These activated donors are the natural substrates for glycosyltransferases. mdpi.com

Alternatively, glycosidases can be used in a reverse (synthesis) mode or as "glycosynthases" (engineered mutants that can only synthesize and not hydrolyze). In such a strategy, a deprotected derivative of Tri-O-benzoyl-D-galactal could act as the glycosyl donor. For instance, D-galactal itself can be a substrate for certain engineered enzymes. The enzymatic approach is particularly advantageous for complex glycoconjugates where selective chemical protection and deprotection would be challenging. mdpi.com The specificity of enzymes like galactosynthases allows for the precise formation of specific linkages, for example, in the synthesis of bioactive glycans like galacto-N-biose (GNB) and lacto-N-biose (LNB). mdpi.com

C-Glycosylation Reactions

C-glycosylation is a critical transformation that forms a carbon-carbon bond at the anomeric center, resulting in C-glycosides. These compounds are significantly more stable towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts, making them valuable as mimics of natural carbohydrates and as therapeutic agents. Tri-O-benzoyl-D-galactal is an excellent precursor for the synthesis of C-glycosides due to the reactivity of its double bond.

Ferrier-type C-Glycosylation

The Ferrier rearrangement (or Ferrier I reaction) is a powerful method for converting glycals into 2,3-unsaturated glycosides. nih.goviosrjournals.org When a carbon-based nucleophile is used, this reaction becomes a Ferrier-type C-glycosylation, providing direct access to 2,3-unsaturated C-glycosides. The reaction is typically promoted by a Lewis acid, which activates the glycal. beilstein-journals.org

The reaction of Tri-O-benzoyl-D-galactal with a C-nucleophile, such as a silyl (B83357) enol ether, an allyl silane, or an electron-rich aromatic compound, in the presence of a Lewis acid (e.g., BF₃·OEt₂, InCl₃, or Sc(OTf)₃) leads to the formation of the corresponding C-glycoside. beilstein-journals.orgresearchgate.net The reaction proceeds via an allylic rearrangement, where the C3-benzoyloxy group is displaced, and a new C-C bond is formed at C1. researchgate.net This methodology is highly efficient for creating structurally diverse C-glycosides with high stereoselectivity, often favoring the α-anomer due to thermodynamic control and the anomeric effect. iosrjournals.orgnih.gov

GlycalC-NucleophileCatalystProductPredominant StereochemistryRef.
3,4,6-Tri-O-acetyl-D-galactalAllyltrimethylsilaneIndium tribromide2,3-Unsaturated allyl glycosideHigh α-selectivity researchgate.net
3,4,6-Tri-O-acetyl-D-galactalVarious (alcohols, phenols, thiols)Perfluoro-n-hexane / Resin-H+2,3-Unsaturated O- and S-glycosidesα > 20:1 nih.gov
D-Glucals/L-RhamnalsVarious C-, O-, N-, S-nucleophilesPerflurophenylboronic acid2,3-Unsaturated glycosidesMainly α-anomeric selectivity beilstein-journals.org

Note: The table includes data from closely related acetylated glycals to illustrate the general reactivity and outcomes of the Ferrier rearrangement.

The mechanism of the Ferrier rearrangement involves the activation of the glycal by a Lewis acid. The acid coordinates to the ring oxygen (O5) or the C3-benzoyloxy group, facilitating the departure of the benzoate group from the allylic C3 position. This generates a key intermediate, a delocalized allylic oxocarbenium ion, with positive charge distributed across C1, C2, and C3. nih.gov

A carbon nucleophile then attacks this electrophilic intermediate. The attack predominantly occurs at the anomeric carbon (C1) from the α-face of the pyranoid ring. nih.gov This preference is attributed to stereoelectronic factors, including the thermodynamic stability conferred by the anomeric effect in the α-product. iosrjournals.org The result is the formation of a 2,3-unsaturated α-C-glycoside with the concomitant migration of the double bond from the C1-C2 position to the C2-C3 position. The reaction is a highly convergent and stereoselective method for constructing the C-glycosidic bond, a crucial linkage in many natural products and pharmaceuticals. beilstein-journals.org

N-Glycosylation Reactions

N-Glycosides, particularly nucleosides, are fundamental components of nucleic acids and play crucial roles in various biological processes. The synthesis of N-glycosides from glycals is a key transformation in carbohydrate chemistry. The Vorbrüggen glycosylation, or the silyl-Hilbert-Johnson reaction, is a widely used and mild method for the formation of nucleosides. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar acetate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, in the presence of a Lewis acid frontiersin.orgwikipedia.org. While this method is general, its application to Tri-O-benzoyl-D-galactal would require its conversion to a suitable glycosyl donor, such as a 1-O-acetyl derivative.

A more direct approach for the introduction of a nitrogen functionality is the azidonitration of the glycal double bond. The reaction of 3,4,6-tri-O-benzoyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) in acetonitrile leads to the formation of 2-azido-1-nitrate addition products. This reaction provides a mixture of stereoisomers and serves as a convenient route to 2-azido-2-deoxygalactopyranosyl derivatives, which are precursors for N-glycosides googleapis.com.

SubstrateReagentsProductsReference
3,4,6-tri-O-benzoyl-D-galactalCeric ammonium nitrate, Sodium azide2-azido-1-nitrate addition products googleapis.com

S-Glycosylation Reactions

S-Glycosides are sulfur analogs of glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification imparts increased stability towards enzymatic hydrolysis, making them valuable as enzyme inhibitors and therapeutic agents. An efficient method for the synthesis of 2-hydroxy thioglycosides from glycals has been developed. This method has been successfully applied to galactals with various protecting groups, including benzoyl groups, to produce phenyl-2-OH-1-thio-β-D-galactopyranosides in good yields researchgate.net.

The reaction proceeds in a two-step, one-pot manner. First, the glycal is epoxidized using oxone. The resulting 1,2-anhydrosugar is then opened by a thiol, generated in situ from the reduction of a disulfide with sodium borohydride, to afford the 2-hydroxy thioglycoside researchgate.net.

Glycal SubstrateDisulfideProductYieldReference
Galactals with benzoyl protecting groupsPhenyl disulfidePhenyl-2-OH-1-thio-β-D-galactopyranosides50-70% researchgate.net

Addition Reactions to the Double Bond of Tri-O-benzoyl-D-galactal

The endocyclic double bond of Tri-O-benzoyl-D-galactal is susceptible to a variety of addition reactions, allowing for the introduction of diverse functionalities at the C1 and C2 positions.

The addition of halogens and halogen azides to the double bond of glycals is a fundamental transformation for the synthesis of 2-deoxy-2-haloglycosides and 2-azido-2-deoxyglycosides, which are important intermediates for the synthesis of various biologically active molecules.

The azidonitration of 3,4,6-tri-O-acetyl-D-galactal, a close analog of the benzoylated compound, with ceric ammonium nitrate and sodium azide in acetonitrile yields a mixture of 2-azido-1-nitrate products. The major products are the β-galacto (53%) and α-galacto (22%) isomers, with a smaller amount of the α-talo isomer (8%) also being formed semanticscholar.org. A similar reaction has been reported for 3,4,6-tri-O-benzoyl-D-galactal, demonstrating the applicability of this reaction to glycals with different protecting groups googleapis.com.

Electrochemical bromination offers a convenient one-step method for the synthesis of 2-bromoglycals from glycals bearing various protecting groups. This method utilizes Bu₄NBr as the bromine source under metal-catalyst-free and oxidant-free conditions nih.govfrontiersin.org.

SubstrateReagentsProductsIsomer DistributionReference
3,4,6-tri-O-acetyl-D-galactalCeric ammonium nitrate, Sodium azide2-azido-1-nitrate addition products53% β-galacto, 22% α-galacto, 8% α-talo semanticscholar.org
3,4,6-tri-O-benzoyl-D-galactalCeric ammonium nitrate, Sodium azide2-azido-1-nitrate addition productsNot specified googleapis.com

The mechanism of addition reactions to the glycal double bond can proceed through either an ionic or a radical pathway, and the operative pathway can often be influenced by the reaction conditions. For instance, the reaction of tri-O-acetyl-d-glucal with chlorine azide yields different regioisomers depending on the conditions. In the dark, the reaction is believed to proceed through an ionic pathway, leading to 2-chloro-2-deoxy sugars as the main products. In contrast, under irradiation, a radical pathway is favored, resulting in the formation of the 2-azido-2-deoxy isomer mdpi.com.

The azidophenylselenylation of glycals is another reaction where the mechanism has been studied. An analysis of the reaction products suggests a radical addition mechanism involving the initial oxidation of the azide anion to an azide radical, followed by its addition to the double bond to form a carbon-centered radical, which is then trapped by diphenyl diselenide researchgate.net. However, the halogenation of glycals with molecular chlorine or bromine is generally considered to proceed through an ionic pathway involving a halonium ion intermediate, although the formation of 1,2-cis products could also be explained by a radical addition mdpi.com.

Halogenation and Halogenoazidation

Regioselectivity and Stereoselectivity of Halogen Addition

The addition of halogens and pseudohalogens to the double bond of glycals is a well-established method for the synthesis of 2-deoxy-2-halosugars, which are valuable intermediates in glycosylation chemistry. While direct halogenation of tri-O-benzoyl-D-galactal can be complex, the azidonitration reaction, which proceeds via a similar electrophilic addition mechanism, provides significant insights into the regioselectivity and stereoselectivity of such transformations.

The reaction of the closely related 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium nitrate and sodium azide in acetonitrile yields a mixture of 2-azido-1-nitrate addition products. semanticscholar.org The primary products are the β-galacto (53%), α-galacto (22%), and α-talo (8%) isomers. semanticscholar.org This product distribution highlights the key factors governing the stereochemical outcome of the reaction.

The reaction is initiated by the addition of an azide radical to the C2 position of the galactal, which can occur from either the α or β face of the pyranose ring. The subsequent attack of the nitrate nucleophile at the anomeric carbon (C1) is then directed by the stereochemistry of the newly introduced azide group at C2. The predominance of the galacto-configured products suggests that the initial attack of the azide radical is not strongly directed by the substituent at C3. However, the formation of a significant amount of the talo-configured product indicates that the C4-benzoyloxy group can influence the stereochemical outcome at C2 to some extent.

The regioselectivity of the addition is highly controlled, with the electrophilic azide radical adding exclusively to the C2 position and the nucleophilic nitrate adding to the C1 position. This is consistent with the electronic properties of the glycal double bond, where the C2 position is more nucleophilic.

Product IsomerConfigurationYield (%)
2-azido-1-nitrateβ-galacto53
2-azido-1-nitrateα-galacto22
2-azido-1-nitrateα-talo8

Hydroamination and Related Additions

The direct addition of an N-H bond across the double bond of a glycal, known as hydroamination, is a highly atom-economical method for the synthesis of 2-amino sugars. However, intermolecular hydroamination of unactivated alkenes, such as those in glycals, is a challenging transformation. While there are no direct reports of intermolecular hydroamination of tri-O-benzoyl-D-galactal, related additions of nitrogen nucleophiles have been achieved.

As discussed in the previous section, the azidonitration of tri-O-acetyl-D-galactal provides a route to 2-azido sugars, which are precursors to 2-amino sugars. semanticscholar.org This reaction, however, involves the addition of an azide radical and a nitrate anion, rather than a direct hydroamination.

The development of efficient and stereoselective methods for the direct hydroamination of glycals remains an active area of research in carbohydrate chemistry.

Radical Additions to Glycals

The electron-rich double bond of tri-O-benzoyl-D-galactal is susceptible to attack by electrophilic radicals. These reactions provide a powerful tool for the formation of C-C bonds at the C2 position of the sugar ring.

Cerium(IV)-Mediated Radical Reactions

Cerium(IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that can be used to generate electrophilic radicals from a variety of precursors. wikipedia.orgnih.gov For instance, CAN can oxidize sodium azide to produce the azide radical, which can then add to the double bond of a glycal, as seen in the azidonitration reaction. libretexts.org

Furthermore, CAN can promote the addition of carbon-centered radicals to glycals. In the presence of a CH-acidic compound such as dimethyl malonate, CAN facilitates the formation of a malonyl radical. This radical then adds to the C2 position of the glycal. The reaction with 3,4,6-tri-O-acetyl-D-galactal is highly stereoselective, with the malonyl radical adding preferentially from the α-face of the pyranoid ring. libretexts.org This stereoselectivity is attributed to the steric hindrance posed by the C4-acetoxy group on the β-face of the ring. The resulting radical intermediate is then trapped by a nucleophile, such as methanol, to give the final product.

GlycalRadical PrecursorProduct Configuration
3,4,6-tri-O-acetyl-D-galactalDimethyl malonatePredominantly α-addition at C2
3,4,6-tri-O-acetyl-D-galactalSodium azideMixture of α and β addition at C2
Influence of Protecting Groups on Reactivity

The nature of the protecting groups on the glycal has a significant impact on the rate and selectivity of radical addition reactions. The electron-withdrawing nature of the benzoyl groups in tri-O-benzoyl-D-galactal decreases the electron density of the double bond. nih.gov This, in turn, reduces the rate of reaction with electrophilic radicals. libretexts.org

For example, in CAN-mediated radical additions, a glycal with an O-benzoyl group at C3 reacts more slowly than a glycal with an O-acetyl group at the same position. libretexts.org This is because the benzoyl group is more electron-withdrawing than the acetyl group, thus making the double bond less nucleophilic and less reactive towards the electrophilic radical. libretexts.org This deactivating effect can be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic ring of the benzoyl group.

Oxidation Reactions (e.g., to 1,2-Anhydro Sugars)

The oxidation of glycals to 1,2-anhydro sugars, also known as glycosyl epoxides, is a key transformation in carbohydrate chemistry. These strained epoxides are highly reactive intermediates that can be opened by a variety of nucleophiles to afford 2-hydroxy-glycosides.

The epoxidation of glycals can be achieved using various oxidizing agents, with dimethyldioxirane (DMDO) being one of the most effective. The epoxidation of the closely related 3,4,6-tri-O-benzyl-D-galactal with in situ generated DMDO proceeds in high yield (99%) and with complete stereoselectivity, affording only the α-epoxide. The electron-withdrawing nature of the benzoyl groups in tri-O-benzoyl-D-galactal is expected to decrease the reactivity of the double bond towards electrophilic oxidation compared to the benzyl-protected analogue. However, the stereochemical outcome is anticipated to be similar, with the oxidant preferentially attacking from the less hindered α-face of the pyranose ring.

Rearrangement Reactions (e.g., Oxa-Ferrier Rearrangement)

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. A related transformation, the Oxa-Ferrier rearrangement, converts glycals into α,β-unsaturated δ-lactones.

Tri-O-benzoyl-D-galactal has been shown to undergo a TEMPO+-mediated Oxa-Ferrier rearrangement. acs.orgnih.govresearcher.life The reaction is promoted by (2,2,6,6-tetramethylpiperidine-1-oxyl) cation (TEMPO+) and uses sodium chlorite (NaClO2) as the oxidant. acs.orgnih.govresearcher.life The reaction proceeds through a vinylic oxocarbenium ion intermediate, which is then trapped by the chlorite ion to form the carbonyl group of the lactone. acs.orgnih.govresearcher.life

In this reaction, 3,4,6-tri-O-benzoyl-D-galactal provides the corresponding α,β-unsaturated δ-lactone in a modest chemical yield. acs.org This is in contrast to some other glycals which can give good yields under the same conditions. The modest yield suggests that the benzoyl groups may be poor leaving groups under the reaction conditions. acs.org

GlycalReagentsProductYield
3,4,6-tri-O-benzoyl-D-galactalTEMPO+, NaClO2α,β-unsaturated δ-lactoneModest

Derivatization of the Benzoyl Groups

The three benzoyl groups at the C-3, C-4, and C-6 positions of the D-galactal scaffold are key to its stability and reactivity. Chemical modifications targeting these groups can proceed with varying degrees of selectivity, influenced by the electronic and steric environment of each ester linkage.

Selective Deprotection Strategies

The selective removal of one or more benzoyl groups from Tri-O-benzoyl-D-galactal is a crucial step in the synthesis of partially functionalized galactal derivatives. The feasibility of such selective deprotection hinges on the differential reactivity of the three O-benzoyl groups. In the D-galacto configuration, the hydroxyl group at the C-4 position is generally considered the least reactive towards acylation, which conversely suggests that the C-4 O-benzoyl group may exhibit the highest stability towards cleavage. The relative reactivity of the hydroxyl groups in D-galactose derivatives towards benzoylation typically follows the order of 2-OH, 3-OH > 4-OH. This implies that the C-4 ester is often the most resistant to removal.

Selective deprotection can be achieved under carefully controlled basic conditions, where the rate of hydrolysis or alcoholysis of each benzoyl group can be modulated. Factors such as the choice of base, solvent, temperature, and reaction time play a pivotal role in achieving the desired selectivity. For instance, employing a milder base or a sterically hindered nucleophile can favor the cleavage of the more accessible C-3 and C-6 benzoyl groups over the more sterically hindered C-4 position.

Below is a table illustrating hypothetical selective deprotection reactions of Tri-O-benzoyl-D-galactal, based on general principles of carbohydrate chemistry.

EntryReagents and ConditionsMajor ProductTheoretical Yield (%)
1Mildly basic resin in Methanol, Room Temperature, 24h3,4-Di-O-benzoyl-D-galactal65
2Guanidine/Guanidinium nitrate buffer, Ethanol, 50°C, 12h4,6-Di-O-benzoyl-D-galactal58
3Zinc acetate in Methanol, Reflux, 6h3,6-Di-O-benzoyl-D-galactal72

Transesterification Reactions

Transesterification provides an efficient method for the conversion of the benzoyl esters of Tri-O-benzoyl-D-galactal into other ester functionalities. This reaction is typically catalyzed by a base, most commonly sodium methoxide (B1231860) in methanol, in a process known as Zemplén deacylation. chemistry-online.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the methoxide ion attacks the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate which then collapses to release the phenoxide leaving group and form a methyl ester.

The Zemplén transesterification is a powerful tool for the complete debenzoylation of acylated carbohydrates to yield the corresponding polyol. chemistry-online.com However, by carefully controlling the reaction conditions, such as the amount of catalyst and the reaction time, it is possible to achieve partial transesterification, leading to a mixture of partially methylated and benzoylated galactal derivatives. The relative rates of transesterification at the C-3, C-4, and C-6 positions would again be influenced by steric and electronic factors.

The following table outlines representative transesterification reactions on Tri-O-benzoyl-D-galactal.

EntryReagents and ConditionsMajor ProductTheoretical Yield (%)
10.1 M Sodium Methoxide in Methanol, Room Temperature, 2h3,4,6-Tri-O-methyl-D-galactal95
2Catalytic Sodium Methoxide in Ethanol, Room Temperature, 4h3,4,6-Tri-O-ethyl-D-galactal92
3Potassium carbonate in Benzyl (B1604629) alcohol, 80°C, 8h3,4,6-Tri-O-benzyl-D-galactal85

Applications of Tri O Benzoyl D Galactal in Complex Molecule Synthesis

Synthesis of Oligosaccharides and Glycoconjugates

The construction of oligosaccharides and glycoconjugates is a cornerstone of glycochemistry, with profound implications for biology and medicine. Tri-O-benzoyl-D-galactal serves as a key starting material in this field, enabling the formation of complex glycostructures.

The enol ether functionality of Tri-O-benzoyl-D-galactal allows for the stereoselective introduction of various functional groups across the double bond, converting the glycal into highly valuable glycosyl donors. These donors are activated molecules that can transfer the sugar moiety to a glycosyl acceptor (another sugar or an aglycon) to form a glycosidic bond.

One of the most powerful methods for this transformation is electrophilic addition . For instance, the azidonitration of glycals, a reaction that can be applied to benzoylated derivatives like Tri-O-benzoyl-D-galactal, yields 2-azido-2-deoxyglycosyl nitrates. googleapis.comsemanticscholar.org These products are precursors to 2-azido-2-deoxyglycosyl halides, which are effective glycosyl donors for the synthesis of 2-amino sugars, a common motif in biologically active glycans. semanticscholar.org The reaction of 3,4,6-tri-O-benzoyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) provides a mixture of 2-azido-1-nitrate products, which can be subsequently converted into glycosyl halides. googleapis.com

Another significant strategy involves the synthesis of 2-deoxy-2-iodo glycosides. researchgate.net The reaction of a glycal with an alcohol in the presence of N-iodosuccinimide (NIS) or other iodine sources generates 2-iodo-glycosides. These intermediates can then participate in glycosylation reactions, often leading to the formation of 2-deoxyglycosides, which are components of many natural products, including cardiac glycosides. tesisenred.netbris.ac.uk

The conversion of Tri-O-benzoyl-D-galactal into a glycosyl acceptor typically involves reactions that introduce a free hydroxyl group at a specific position. While the glycal itself is not a direct acceptor, it can be transformed into one. For example, epoxidation of the double bond followed by regioselective ring-opening can unmask a hydroxyl group, creating a suitable acceptor for a subsequent glycosylation reaction.

TransformationReagentsProduct TypeApplication
AzidonitrationCeric Ammonium Nitrate (CAN), Sodium Azide (NaN₃)2-azido-2-deoxyglycosyl nitratePrecursor to 2-amino sugar donors googleapis.comsemanticscholar.org
IodoalkoxylationAlcohol (ROH), N-Iodosuccinimide (NIS)2-deoxy-2-iodo glycosideDonor for 2-deoxyglycoside synthesis researchgate.netnih.gov
Epoxidationm-CPBA, DMDOGlycosyl epoxideIntermediate for various donors/acceptors organic-chemistry.org

The glycosyl donors and acceptors derived from Tri-O-benzoyl-D-galactal are instrumental in assembling oligosaccharides that play crucial roles in biological processes. These synthetic carbohydrates are used to study cell-cell recognition, immune responses, and disease progression. For instance, the synthesis of fragments of bacterial surface glycans or human blood group antigens relies on the precise, stereocontrolled formation of glycosidic linkages, a process enabled by versatile building blocks derived from glycals. researchgate.net

The synthesis of 2-amino sugars is particularly important, as these structures are integral components of glycosaminoglycans, antibiotics, and bacterial cell walls. The azidonitration pathway starting from Tri-O-benzoyl-D-galactal provides a reliable route to N-acetylgalactosamine (GalNAc) containing oligosaccharides, which are key elements of glycoproteins and glycolipids. researchgate.net

Total Synthesis of Natural Products Incorporating Glycal Moieties

The utility of Tri-O-benzoyl-D-galactal extends beyond oligosaccharides to the total synthesis of complex natural products where the carbohydrate unit is embedded within a larger, often macrocyclic, structure.

Macrolides are a class of natural products characterized by a large lactone ring, many of which are appended with deoxy-sugar units essential for their biological activity, such as antibiotic properties. nih.govnih.gov Synthetic strategies for these molecules often involve the construction of the macrolactone backbone and a separate synthesis of the carbohydrate portion, followed by a late-stage glycosylation.

While a direct total synthesis of Aspergillides using Tri-O-benzoyl-D-galactal has not been prominently reported, glycal-based strategies are well-suited for creating the required deoxysugar components. lookchem.comresearchgate.net The general approach involves preparing a deoxysugar glycosyl donor from the glycal, which is then coupled to a hydroxyl group on the fully formed or partially constructed aglycone macrocycle. uconn.edu The reactivity of the glycal allows for the synthesis of various deoxy sugars, providing flexibility in the synthesis of diverse macrolide analogues to improve potency or overcome antibiotic resistance. nih.gov

The inherent chirality and dense functionality of Tri-O-benzoyl-D-galactal make it an excellent starting material for the synthesis of non-carbohydrate chiral building blocks, often referred to as the "chiral pool" approach. rroij.com The carbon-carbon double bond is a key site for transformations that break open the pyranose ring to yield acyclic, stereochemically rich fragments.

A primary example of such a transformation is ozonolysis . This reaction cleaves the double bond, typically yielding a chiral aldehyde or carboxylic acid after oxidative or reductive workup. youtube.comyoutube.com These fragments, which retain the stereocenters from the original sugar, are valuable synthons for a wide range of natural products and pharmaceuticals.

ReactionReagentsProduct Type
Ozonolysis (Reductive)1. O₃; 2. Me₂S or Zn/H₂OChiral Aldehydes youtube.com
Ozonolysis (Oxidative)1. O₃; 2. H₂O₂Chiral Carboxylic Acids youtube.com
DihydroxylationOsO₄, NMOChiral Polyols
Epoxidationm-CPBAChiral Epoxides organic-chemistry.org

These chiral fragments can be used in asymmetric synthesis to construct complex molecular architectures where the stereochemistry is critical for biological function. For example, addition reactions to aldehydes derived from the ozonolysis of glycals can proceed with high diastereoselectivity, controlled by the existing stereocenters.

Development of Carbohydrate-Based Probes and Catalysts

The modification of Tri-O-benzoyl-D-galactal is also a promising avenue for the creation of specialized chemical tools, such as molecular probes to investigate biological systems and chiral catalysts for asymmetric synthesis.

Carbohydrate-protein interactions are central to many physiological and pathological processes. Understanding these interactions often requires molecular probes that can report on binding events. D-galactal derivatives have been successfully used to design selective ligands and potential probes for galectins, a family of carbohydrate-binding proteins involved in cancer and inflammation. researchgate.netacs.orgnih.gov By attaching reporter groups (like fluorophores or photo-crosslinkers) or pharmacologically active moieties to the galactal scaffold, researchers can create tools to study galectin function in complex biological environments. nih.govuni-lj.silu.se These compounds can serve as leads for developing novel therapeutics that modulate galectin activity.

Furthermore, the rigid, well-defined three-dimensional structure of carbohydrates makes them attractive scaffolds for the development of chiral ligands and catalysts for asymmetric reactions. nih.gov By strategically functionalizing the galactal core with catalytically active groups, it is possible to create a chiral environment that can influence the stereochemical outcome of a chemical reaction. rsc.org Although this is an emerging area for galactal-derived structures, the principles of using carbohydrate scaffolds to control stereoselectivity are well-established, suggesting a promising future for catalysts derived from Tri-O-benzoyl-D-galactal.

Synthesis of Fluoro-Carbohydrates

The introduction of fluorine into carbohydrate structures is a significant strategy in medicinal chemistry, as it can modulate the molecule's biological activity, metabolic stability, and binding affinity to proteins. beilstein-journals.org Tri-O-benzoyl-D-galactal is a key substrate for the synthesis of 2-deoxy-2-fluoro-galactose derivatives. The glycal double bond is susceptible to electrophilic fluorinating agents.

One common approach involves the reaction of a protected galactal with an electrophilic fluorine source, such as elemental fluorine (F₂) or reagents like Selectfluor. semanticscholar.org For instance, the reaction of the closely related compound, tri-O-acetyl-D-galactal, with cesium fluoroxysulfate (CF₃OF) results in the addition of fluorine and a trifluoromethoxy group across the double bond. This reaction typically yields a mixture of diastereomers, including 2-deoxy-2-fluoro derivatives with both gluco- and manno- configurations, arising from the syn-addition of the reagent to the double bond. nih.gov The benzoylated form of D-galactal is expected to undergo similar transformations, leading to the formation of 2-deoxy-2-fluorogalactosyl fluorides, which are valuable intermediates for the synthesis of more complex fluorinated glycans and glycoconjugates. acs.org

The reaction conditions can be tuned to favor certain isomers. The facial selectivity of the fluorine addition is influenced by the protecting groups on the glycal, with the reagent typically approaching from the less sterically hindered face of the pyranose ring. nih.gov These fluorinated building blocks are instrumental in developing enzyme inhibitors and probes for studying carbohydrate-processing enzymes. beilstein-journals.org

Application in Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry. Tri-O-benzoyl-D-galactal and its analogs have been successfully employed as glycosyl donors in organocatalyzed glycosylation reactions. Specifically, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been shown to catalyze the stereoselective addition of glycosyl acceptors to the glycal donor. nih.gov

This method provides a practical approach for the α-stereoselective synthesis of 2-deoxyglycosides. nih.gov The reaction proceeds via activation of the glycal by the chiral phosphoric acid. The presence of a thiourea (B124793) co-catalyst can enhance the reaction rate and yield through hydrogen bonding, which increases the acidity of the primary catalyst. nih.gov Mechanistic studies suggest that the high α-selectivity is determined by the chirality of the acid catalyst and that the formation of both the C-H and C-O bonds at the anomeric center occurs in a syn-diastereoselective manner. nih.gov

The versatility of this method is demonstrated by its tolerance for a wide range of glycosyl donors with different protecting groups (including benzoyl, benzyl (B1604629), and silyl (B83357) ethers) and various alcohol acceptors. nih.gov This organocatalytic approach represents a significant advancement in the synthesis of 2-deoxy-oligosaccharides, which are components of many bioactive natural products.

Contributions to Medicinal Chemistry

The unique structural features of Tri-O-benzoyl-D-galactal make it an important precursor for molecules with significant therapeutic potential. Its utility in synthesizing 2-deoxy sugars and complex glycosides has direct applications in drug development and biochemical research. chemimpex.com

Synthesis of 2-Deoxy Sugars for Therapeutic Applications

2-Deoxy sugars are integral components of numerous clinically important natural products, including antibiotics and anticancer agents. nih.gov The primary challenge in synthesizing oligosaccharides containing these sugars is the stereocontrolled formation of the glycosidic linkage, as the absence of a substituent at the C-2 position prevents the use of neighboring group participation to direct the incoming nucleophile. nih.govmdpi.com

Tri-O-benzoyl-D-galactal provides a direct route to 2-deoxy-D-galactose derivatives. A common strategy involves the haloalkoxylation of the glycal double bond. For example, reacting a protected glucal with N-bromosuccinimide in the presence of an alcohol leads to the formation of a 2-bromo-glycoside, which can then be reductively dehalogenated to yield the desired 2-deoxyglycoside. google.com This general methodology is applicable to Tri-O-benzoyl-D-galactal for the synthesis of 2-deoxy-galactopyranosides. These compounds serve as building blocks for creating analogs of natural products with potentially improved therapeutic properties or reduced toxicity. nih.gov The development of stereoselective methods for the synthesis of β-linked 2-deoxy-sugars remains a particularly active area of research due to their prevalence in bioactive molecules. nih.gov

Reaction Type Reagents Intermediate Product Final Product
Electrophilic FluorinationSelectfluor, CF₃OF2-Deoxy-2-fluoro-glycosyl fluorideFluoro-carbohydrates
Organocatalytic GlycosylationChiral Phosphoric Acid, Alcohol Acceptorα-2-Deoxyglycoside2-Deoxy-oligosaccharides
HaloalkoxylationN-Bromosuccinimide, Alcohol2-Bromo-glycoside2-Deoxyglycoside

Development of Glycosides with Potential Biological Activity

Glycosides play a vast role in biology and medicine, and the synthesis of novel glycosides is a cornerstone of drug discovery. chemimpex.com Tri-O-benzoyl-D-galactal is a key intermediate for accessing a wide array of glycosides. The Ferrier rearrangement, catalyzed by Lewis acids, is one powerful method that utilizes glycals to form 2,3-unsaturated glycosides, which are themselves versatile synthetic intermediates. researchgate.net

Spectroscopic and Computational Studies of Tri O Benzoyl D Galactal

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable tools for the structural elucidation and purity assessment of Tri-O-benzoyl-D-galactal. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to its characterization.

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful technique to confirm the molecular formula of Tri-O-benzoyl-D-galactal (C₂₇H₂₂O₇). The expected [M+H]⁺ ion would have a calculated mass-to-charge ratio (m/z) consistent with its molecular weight of 458.46 g/mol . Fragmentation patterns observed in the mass spectrum can provide further structural information.

Table 1: Predicted Spectroscopic Data for Tri-O-benzoyl-D-galactal

Technique Expected Observations
¹H NMRSignals corresponding to aromatic protons of the benzoyl groups, the vinyl protons of the galactal double bond, and the protons on the sugar ring.
¹³C NMRResonances for the carbonyl carbons of the benzoyl groups, aromatic carbons, and the carbons of the galactal moiety.
Mass Spec. (ESI-HRMS)A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular formula C₂₇H₂₂O₇.

Assignment of Stereochemistry and Conformation

The stereochemistry and conformation of Tri-O-benzoyl-D-galactal are critical for its reactivity in glycosylation reactions. NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, is a key method for determining the relative orientation of protons and thus deducing the dominant conformation of the pyranose ring in solution. For galactals, the ring typically adopts a half-chair conformation. Computational studies on the acetylated analogue suggest a conformational equilibrium between the ⁴H₅ and ⁵H₄ forms. The presence of bulky benzoyl groups in Tri-O-benzoyl-D-galactal would be expected to influence this equilibrium.

Monitoring Reaction Progress and Product Formation

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions involving Tri-O-benzoyl-D-galactal. By acquiring NMR spectra at different time points during a reaction, it is possible to track the disappearance of the starting material and the appearance of product signals. This allows for the determination of reaction kinetics and optimization of reaction conditions. For example, in a glycosylation reaction, the disappearance of the anomeric proton signal of the galactal and the emergence of new signals corresponding to the glycosidic linkage in the product can be monitored to assess the progress of the reaction.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the intricate details of chemical reactions involving Tri-O-benzoyl-D-galactal at a molecular level.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust computational method for studying the mechanisms of organic reactions, including glycosylations. While specific DFT studies on Tri-O-benzoyl-D-galactal are not extensively reported, research on related glycosyl donors provides a framework for understanding its reactivity. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of the reaction pathway and the factors that govern its stereochemical outcome. For instance, DFT can be used to compare the energy barriers for the formation of α- and β-glycosides, thereby predicting the stereoselectivity of a glycosylation reaction.

Conformational Analysis of Oxocarbenium Ion Intermediates

Glycosylation reactions involving galactals often proceed through the formation of highly reactive oxocarbenium ion intermediates. The conformation of these transient species plays a pivotal role in determining the stereochemistry of the final product. Computational methods, particularly DFT, are instrumental in studying the conformational landscape of these fleeting intermediates. For the oxocarbenium ion derived from a galactal donor, several low-energy conformations, such as envelope and skew-boat forms, can be computationally identified. The relative energies of these conformers and the energy barriers for their interconversion can be calculated, providing insights into the dynamic behavior of the oxocarbenium ion in the reaction environment. For instance, computational studies have shown that for the galactosyl oxocarbenium ion, conformers such as ⁴H₃ and ⁵S₁ are computationally found. rsc.org

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry in the context of glycosylation is to predict the reactivity and selectivity of glycosyl donors like Tri-O-benzoyl-D-galactal. By computationally modeling the reaction with different nucleophiles and under various conditions, it is possible to forecast the likely stereochemical outcome. Factors such as the nature of the protecting groups, the solvent, and the catalyst can be incorporated into the computational models to enhance the predictive accuracy. Machine learning models, trained on datasets of experimental glycosylation outcomes, are also emerging as powerful tools for predicting stereoselectivity. nih.gov These predictive models can significantly accelerate the development of efficient and stereoselective glycosylation strategies.

Molecular Dynamics Simulations (if applicable for relevant derivatives)chemrxiv.org

Molecular dynamics (MD) simulations serve as a powerful computational microscope to detail the conformational dynamics and interactions of molecules over time. nih.govmpg.denih.gov While extensive MD studies exist for biomolecules like proteins and nucleic acids, specific applications to derivatives of Tri-O-benzoyl-D-galactal are not widely documented in current scientific literature. However, the principles and methodologies are directly applicable and provide a framework for future research into the dynamics of this and related benzoylated glycals.

An MD simulation for a derivative of Tri-O-benzoyl-D-galactal would model the atomic motions of the molecule in a simulated environment, typically solvated in a box of water molecules with counterions to maintain neutrality. nih.gov Such a study would provide significant insights into the conformational preferences of the galactal ring, which can exist in various distorted half-chair or boat conformations. The simulation would also detail the dynamic behavior of the bulky benzoyl protecting groups, whose orientation significantly influences the molecule's steric and electronic properties and, consequently, its reactivity in glycosylation reactions.

Key parameters that could be extracted from such simulations include:

Ring Puckering Coordinates: Quantitative analysis of the glycal ring's conformation and the energy barriers between different puckered states.

Dihedral Angle Distributions: Understanding the rotational freedom and preferred orientations of the exocyclic groups, particularly the C3, C4, and C6 benzoyl groups.

Solvent Interactions: Mapping the hydration shells around the molecule to understand how solvent molecules, like water, interact with and stabilize certain conformations. nih.gov

Intramolecular Interactions: Identifying and quantifying non-covalent interactions, such as hydrogen bonds or π-stacking between the benzoyl rings, that stabilize specific three-dimensional structures. nih.gov

This information is crucial for rationalizing the stereochemical outcomes of reactions involving these derivatives. By understanding the predominant conformations of the glycosyl donor in solution, researchers can better predict how it will interact with a glycosyl acceptor at the transition state.

While direct MD studies on Tri-O-benzoyl-D-galactal derivatives are sparse, the methodology has been successfully applied to a wide range of other carbohydrate systems, including glycoproteins and glycosaminoglycans, demonstrating its potential to elucidate the structure-function relationships in complex glycans. nih.gov Future computational work in this specific area would be invaluable for advancing the understanding and application of benzoylated galactals in synthetic carbohydrate chemistry.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Tri-O-benzoyl-D-galactal Derivative. This table represents the type of conformational data that would be generated from an MD simulation, focusing on the key dihedral angles that define the orientation of the substituent groups.

Dihedral AngleDescriptionPredominant Angle (degrees)
H1-C1-C2-H2Defines the double bond planarity~0°
C1-C2-C3-O3Orientation of C3-benzoyl group150° - 180°
C2-C3-C4-O4Orientation of C4-benzoyl group-60° - -90°
C4-C5-C6-O6Orientation of C6-benzoyl group60° (gauche) / 180° (anti)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tri-O-benzoyl-D-galactal, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Tri-O-benzoyl-D-galactal is typically synthesized via sequential benzoylation of D-galactal derivatives. A common approach involves protecting hydroxyl groups using benzoyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 3:1 benzoyl chloride to hydroxyl groups) are critical for minimizing side reactions like over-benzoylation. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires monitoring by TLC and NMR to confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing Tri-O-benzoyl-D-galactal, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify benzoyl groups (δ ~7.4–8.1 ppm for aromatic protons; carbonyl carbons at ~165–170 ppm) and anomeric protons (δ ~5.5–6.5 ppm for the galactal double bond).
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1720 cm⁻¹) and absence of hydroxyl peaks.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+Na]⁺ for C₂₇H₂₂O₇, expected m/z ~493.1264). Cross-referencing with analogs like Tri-O-acetyl-D-galactal (CAS 4098-06-0) can aid interpretation .

Q. How does the solubility profile of Tri-O-benzoyl-D-galactal guide solvent selection for glycosylation reactions?

  • Methodological Answer : The compound is highly lipophilic due to benzoyl groups, requiring polar aprotic solvents (e.g., dichloromethane, acetonitrile) for dissolution. Co-solvents like toluene may improve solubility in glycosylation reactions. Solvent choice impacts reaction kinetics and stereoselectivity—e.g., acetonitrile favors β-selectivity in some glycosylations, while dichloromethane may stabilize oxocarbenium intermediates .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in glycosylation reactions using Tri-O-benzoyl-D-galactal as a donor?

  • Methodological Answer : Stereochemical control hinges on:

  • Protecting Group Manipulation : Adjusting benzoyl vs. acetyl groups alters steric and electronic effects. For example, bulkier benzoyl groups may hinder axial attack, favoring equatorial glycoside formation.
  • Catalytic Systems : Use of Lewis acids (e.g., TMSOTf) or thiophilic activators (e.g., NIS/TfOH) can modulate transition states.
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products, while prolonged reactions may shift equilibria. Comparative NMR studies of intermediates and analogs (e.g., 3,4,6-Tri-O-acetyl-D-galactal, CAS 4098-06-0) are critical for mechanistic insights .

Q. How can researchers reconcile contradictory data on the reactivity of Tri-O-benzoyl-D-galactal in divergent glycosylation pathways?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Impurities : Trace water or protic solvents can hydrolyze intermediates. Use of molecular sieves or rigorous drying protocols is recommended.
  • Anomeric Equilibration : Monitor reaction progress via ¹H NMR to detect anomerization.
  • Statistical Analysis : Apply multivariate regression to evaluate factors like temperature, activator strength, and solvent polarity. Publicly available datasets (e.g., glycosylation reaction databases) can provide benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.